N-ethyl-2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-N-methylacetamide
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Overview
Description
“N-ethyl-2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-N-methylacetamide” is a complex organic compound. It contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms. It also has a fluorobenzyl group attached to it, which suggests that it might have interesting chemical properties due to the presence of the electronegative fluorine atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the diazepane ring, followed by the introduction of the fluorobenzyl group. The exact synthesis would depend on the specific reagents and conditions used .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the seven-membered diazepane ring and the fluorobenzyl group. The fluorine atom would likely have a significant impact on the electronic structure of the molecule .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The presence of the fluorine atom could make the compound more reactive towards certain reagents .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could affect its polarity, solubility, and other properties .
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-ethyl-2-[4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-1-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32FN3O/c1-5-22(4)20(25)15-23-11-6-12-24(19(14-23)16(2)3)13-17-7-9-18(21)10-8-17/h7-10,16,19H,5-6,11-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCXLAUURVHQSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)CN1CCCN(C(C1)C(C)C)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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